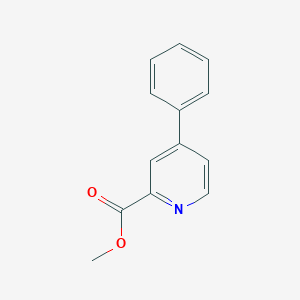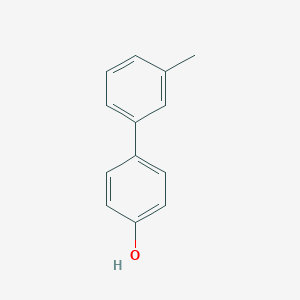
2-Carbamoylmethoxyphenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carbamoylmethoxyphenoxyacetamide, also known as CMNA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用機序
The mechanism of action of 2-Carbamoylmethoxyphenoxyacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of various signaling pathways. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-Carbamoylmethoxyphenoxyacetamide may reduce inflammation and pain. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to modulate various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects:
2-Carbamoylmethoxyphenoxyacetamide has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-Carbamoylmethoxyphenoxyacetamide has also been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
One of the advantages of using 2-Carbamoylmethoxyphenoxyacetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to have a variety of biochemical and physiological effects, which makes it a versatile tool for studying various biological processes. However, there are also some limitations to using 2-Carbamoylmethoxyphenoxyacetamide in lab experiments. For example, the mechanism of action of 2-Carbamoylmethoxyphenoxyacetamide is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-Carbamoylmethoxyphenoxyacetamide may have off-target effects that could complicate experimental results.
将来の方向性
There are many potential future directions for research on 2-Carbamoylmethoxyphenoxyacetamide. One area of research that has received a lot of attention is the potential use of 2-Carbamoylmethoxyphenoxyacetamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of 2-Carbamoylmethoxyphenoxyacetamide, which could help to better understand its biochemical and physiological effects. Other potential future directions for research on 2-Carbamoylmethoxyphenoxyacetamide include exploring its potential applications in the field of regenerative medicine and investigating its potential as a tool for studying various biological processes.
科学的研究の応用
2-Carbamoylmethoxyphenoxyacetamide has been studied extensively for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
82002-59-3 |
|---|---|
製品名 |
2-Carbamoylmethoxyphenoxyacetamide |
分子式 |
C10H12N2O4 |
分子量 |
224.21 g/mol |
IUPAC名 |
2-[2-(2-amino-2-oxoethoxy)phenoxy]acetamide |
InChI |
InChI=1S/C10H12N2O4/c11-9(13)5-15-7-3-1-2-4-8(7)16-6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14) |
InChIキー |
SNGJXCHRVGRNKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)N)OCC(=O)N |
正規SMILES |
C1=CC=C(C(=C1)OCC(=O)N)OCC(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)
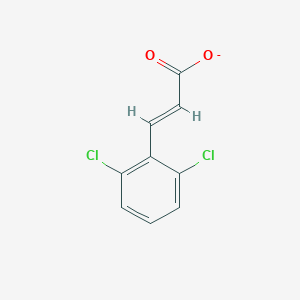
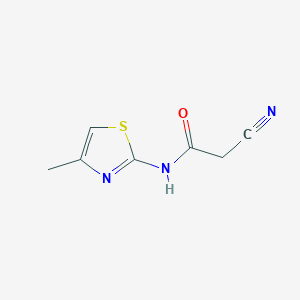
![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)
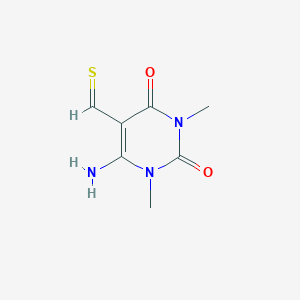
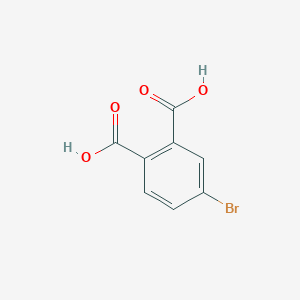
![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)
![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)
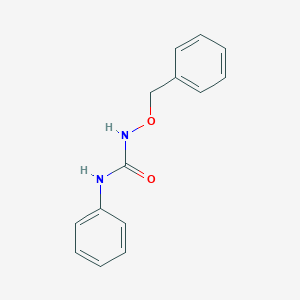
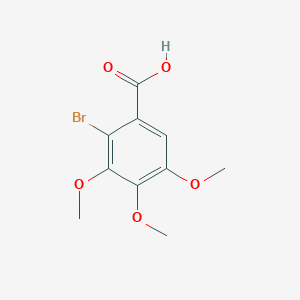
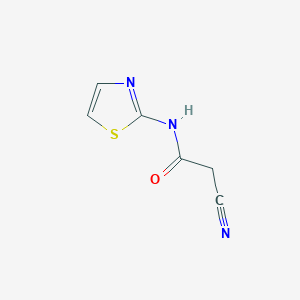
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)
